8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one 8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15857402
InChI: InChI=1S/C12H12ClNO/c1-3-14-8(2)7-11(15)9-5-4-6-10(13)12(9)14/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C12H12ClNO
Molecular Weight: 221.68 g/mol

8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one

CAS No.:

Cat. No.: VC15857402

Molecular Formula: C12H12ClNO

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one -

Specification

Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
IUPAC Name 8-chloro-1-ethyl-2-methylquinolin-4-one
Standard InChI InChI=1S/C12H12ClNO/c1-3-14-8(2)7-11(15)9-5-4-6-10(13)12(9)14/h4-7H,3H2,1-2H3
Standard InChI Key DZJPUDGMYGRYGQ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=O)C2=C1C(=CC=C2)Cl)C

Introduction

8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinolone family. It features a chloro substituent at the 8-position and ethyl and methyl groups at the 1 and 2 positions, respectively, of the quinoline ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including potential antibacterial, antifungal, and anticancer properties.

Synthesis Methods

The synthesis of 8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one can be achieved through various methods, which allow for flexibility in synthesizing this compound and its derivatives. These methods typically involve the condensation of appropriate starting materials under specific conditions to form the quinoline core, followed by the introduction of the chloro, ethyl, and methyl substituents.

4.1. Antimicrobial Activity

Compounds similar to 8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one have been shown to interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This interaction disrupts normal cellular processes, leading to bactericidal effects.

4.2. Anticancer Activity

Quinoline derivatives, including those structurally similar to 8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one, have been evaluated for their anticancer properties. These compounds can intercalate with DNA or inhibit specific enzyme activities, suggesting potential applications in cancer therapy.

4.3. Antiviral Activity

While specific antiviral activity data for 8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one is limited, its structural features suggest potential interactions with viral targets, making it a candidate for further investigation.

Research Findings

Compound FeatureBiological ActivityMechanism of Action
Chloro SubstituentEnhanced pharmacological propertiesInteraction with enzymes and nucleic acids
Ethyl and Methyl GroupsIncreased chemical reactivity and biological activityPotential intercalation with DNA or enzyme inhibition
Quinoline CoreDiverse biological activitiesInteraction with bacterial DNA gyrase and topoisomerase IV

Applications and Future Directions

8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one has various applications across multiple fields, including medicinal chemistry and materials science. Its unique structural features make it valuable for further research into drug development, particularly for antimicrobial and anticancer therapies.

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